molecular formula NO2(−)<br>NO2- B080452 Nitrite CAS No. 14797-65-0

Nitrite

Cat. No. B080452
CAS RN: 14797-65-0
M. Wt: 46.006 g/mol
InChI Key: IOVCWXUNBOPUCH-UHFFFAOYSA-M
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Description

Nitrite is an ion consisting of one nitrogen atom and two oxygen atoms. It is a member of two classes of compounds derived from nitrous acid. Salts of nitrous acid are ionic compounds containing the nitrite ion, NO-2, and a positive ion such as Na+ in sodium nitrite (NaNO2) . Nitrite is known only in solution or in the form of its salts .


Synthesis Analysis

Nitrites are usually prepared by absorption of nitric oxide and nitrogen dioxide in an alkaline solution. In an older method, sodium nitrate was fused with lead, and the resulting sodium nitrite was dissolved in water and separated from the by-product, lead oxide, by filtration . Nitrite is considered an important target analyte for environmental monitoring. In water resources, nitrite is the result of the nitrogen cycle and the leaching processes of pesticides based on nitrogenous compounds .


Molecular Structure Analysis

The nitrite ion has a symmetrical structure (C2v symmetry), with both N–O bonds having equal length and a bond angle of about 115°. In valence bond theory, it is described as a resonance hybrid with equal contributions from two canonical forms that are mirror images of each other .


Chemical Reactions Analysis

Nitrite is detected and analyzed by the formation of a red-pink color upon treatment of a nitrite-containing sample with the Griess reagent, which consists of two components in an acidic solution: an aniline derivative and a coupling agent . Nitrite ions react with sulfanilic acid to form an intermediate diazonium salt. This reacts with chromotropic acid to produce a red-orange complex directly proportional to the amount of nitrite present .


Physical And Chemical Properties Analysis

Nitrite is composed of 1 Nitrogen and 2 Oxygen atoms. Their flow of circulation is as follows – from the digestive system into the blood, the saliva and back to the digestive system. Therefore this is called entero-salivary circulation. It appears as a colorless liquid or crystalline solid . Nitrite is the conjugate base of nitrous acid (HNO2), a weak acid with a pKa of 3.14 at 25°C; nitrite readily decomposes to yield water and dinitrogen trioxide (N2O3), or nitric acid, nitric oxide (NO), and water (H2O) .

Scientific Research Applications

Wastewater Treatment

Nitrite plays a crucial role in the nitrification process, which is an intermediary reaction common to various processes applied to treat nitrogen-containing wastewaters . The oxidation of ammonia nitrogen (NH3 or NH4+) to nitrate (NO3−) via nitrite (NO2−) is a key intermediate process applied for nitrogen removal by microorganisms in wastewater treatment plants .

Detection of Nitrate and Nitrite in Water

Graphene-based nanomaterials have been used for the electrochemical detection of nitrate and nitrite in water . The properties and advantages of the electrodes were modified by graphene, graphene oxide, and reduced graphene oxide nanocomposite in the development of nitrite sensors .

Nitrite Metabolism in Fermented Meat Products

Nitrite has antibacterial, antioxidant, color development, and flavor production properties, making it almost irreplaceable in the production of fermented meat products .

Vasodilator in Mammalian Systems

In long-term studies, nitrite was investigated as a mammalian vasodilator, which released a protective substance that can save a mammal’s life during hypoxia .

Synthesis of Nitrites for the Rubber and Plastic Industries

Sodium nitrite is used in the synthesis of nitrites used to produce nitroso compounds that are used in the rubber and plastic industries as a blowing agent .

Heat Transfer Medium and for Phosphatizing and Detinning

Sodium nitrite is used as a heat transfer medium and for phosphatizing and detinning in the production of steel and aluminum alloys .

Safety And Hazards

Nitrate and nitrite can be present in organic or inorganic compounds, depending on their chemical structures. This profile pertains to inorganic nitrate and nitrite, specifically the ionic forms of both nitrate and nitrite. Nitrate and nitrite are ubiquitous in the environment. Specific forms of nitrate and nitrite have occasionally been identified in hazardous waste sites .

properties

IUPAC Name

nitrite
Source PubChem
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InChI

InChI=1S/HNO2/c2-1-3/h(H,2,3)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCWXUNBOPUCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5024219
Record name Nitrite ion
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Molecular Weight

46.006 g/mol
Source PubChem
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Physical Description

Nitrites, inorganic, n.o.s. appears as colorless solutions or crystalline solids. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name NITRITES, INORGANIC, N.O.S.
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Product Name

Nitrite

CAS RN

14797-65-0
Record name NITRITES, INORGANIC, N.O.S.
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Record name Nitrite
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Record name Nitrite
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Record name Nitrite ion
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Record name NITRITE ION
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Synthesis routes and methods I

Procedure details

Hb was reacted with 10-fold molar excess S-nitrosocysteine (CysNO) which was synthesized immediately before use in high concentration by a modification of standard procedure (see, for example, Stamler, J. S. and Feelisch, M., “Preparation and Detection of S-Nitrosothiols,” pp. 521-539 in Methods In Nitric Oxide Research, M. Feelisch and J. S. Stamler, eds., John Wiley & Sons Ltd., 1996) as follows. L-cysteine hydrochloride (1.1 M) dissolved in 0.5 N HCl/0.5 mM EDTA was reacted with an equal volume of 1 M NaNO2 (sodium nitrite) dissolved in water, to form CysNO (the ratio of cysteine to nitrite influences the SNO-Hb product and activity profile), and is neutralized prior to addition to the hemoglobin solution by dilution in 100-200 mM PBS (pH 7.4 to 8.0, with 0.5 mM EDTA). The concentration of CysNO was then adjusted by dilution in PBS, pH 8.0, to yield a working CysNO solution (pH 6-7). Oxyhemoglobin (>100 μM in borate, pH 9.1-9.2) was S-nitrosylated by incubation with a 10-fold molar excess of CysNO over Hb (ratio influences product critically). Periods of incubation are determined by the desired synthetic preparation; i.e., a desired ratio of SNO/tetramer, desired met- to oxy- to nitosyl-Hb ratios, polynitrosated or non-polynitrosated. For example, 10 min. is a preferred time for SNO-oxyHb with 2 SNO per tetramer. The reaction was stopped by rapid transfer of the reaction mixture to a column of fine Sephadex G-25 (bed volume should be 10 to 30-fold excess over that of the reaction mixture) preequilibrated with 100 mM PBS pH 7.4, 0.5 mM EDTA. Typically, a 150 μl sample of the mixture was added to a 4.5 ml column measuring 12 mm (inner diameter). The column was then centrifuged at 800-1200 g for 60 seconds and the effluent containing purified SNO-oxyHb collected in a 1.5 ml airtight plastic vial that was subsequently kept on ice and protected from light.
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Synthesis routes and methods II

Procedure details

Peroxynitrite was prepared as described previously (17). Briefly, an aqueous solution of 0.6 M sodium nitrite was rapidly mixed with an equal volume of 0.7 M hydrogen peroxide containing 0.6 M HCl and immediately quenched with the same volume of 1.5 M NaOH. All reaction solutions were kept on ice. The concentration of peroxynitrite was determined spectrally in 0.1 M NaOH (ε302 nm=1,670 M−1cm−1) (18). The concentration of freshly synthesized peroxynitrite solutions was typically 150 mM 180 mM (75% of theoretical yield) leaving a 25% contamination (50 mM) by of H2O2 and nitrite. Thus, when 20 μM peroxynitrite was used to oxidize Mn porphyrins, 5 μM each of H2O2 and nitrite were present. Tetramethylammonium peroxynitrite (purchased from Alexis), which has no H2O2 contamination, was used to assess any interference due to H2O2. H2O2 increased the rate of re-reduction of Mn(IV)porphyrins back to their respective Mn(III) forms, apparently via direct reduction of the Mn(IV)=O intermediate. However, the rate of H2O2-mediated re-reduction was roughly 1500-fold slower than oxidation of Mn(III)porphyrins by peroxynitrite. Thus, interference with peroxynitrite-mediated metalloporphyrin oxidation by the low micromolar amounts of H2O2 present was negligible.
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Q & A

Q1: How does nitrite interact with hemoglobin, and what are the downstream consequences?

A1: Nitrite (NO2-) reacts with deoxyhemoglobin, reducing it to nitric oxide (NO) and forming methemoglobin (MetHb) as a byproduct. [] This reaction is potentiated under hypoxic conditions. [, ] While MetHb cannot bind oxygen, the generated NO acts as a potent vasodilator, influencing blood flow and blood pressure. [, ]

Q2: How does nitrite affect the nitrification process in wastewater treatment?

A2: Nitrite plays a dual role in nitrification. It is an intermediate product formed by ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea, which convert ammonia (NH3) to nitrite. [] Subsequently, nitrite-oxidizing bacteria (NOB) like Nitrobacter winogradskyi oxidize nitrite to nitrate (NO3-). [] The presence of contaminants like triclosan (TCS) can inhibit both AOB and NOB activity, potentially disrupting the nitrification process. []

Q3: What is the role of nitrite in the context of Trypanosoma cruzi infection?

A3: Macrophages release reactive oxygen and nitrogen species, including peroxynitrite, as part of the immune response against Trypanosoma cruzi. [] T. cruzi utilizes peroxiredoxins, such as TcCPX and TcMPX, to detoxify peroxynitrite, reducing it to nitrite and mitigating oxidative stress. []

Q4: What is the molecular formula and weight of nitrite?

A4: The nitrite ion (NO2-) has a molecular formula of NO2- and a molecular weight of 46.005 g/mol.

Q5: Which spectroscopic techniques can be employed to characterize and quantify nitrite?

A5: Several spectroscopic techniques are suitable for nitrite analysis. Visible spectrophotometry, employing reagents like sulfanilamide and N-(1-naphthyl) ethylenediamine dihydrochloride, allows for nitrite quantification by measuring absorbance at a specific wavelength (e.g., 540 nm). [] Additionally, Raman spectroscopy can be used to study the impact of nitrite on the ionic bonds and structure of nitrate salts. []

Q6: How does the type of utensil used for boiling affect the nitrite content in carrots?

A6: Boiling carrots in aluminum utensils leads to a more pronounced increase in nitrite levels compared to using stainless steel or "periuk" utensils. [] This suggests that the metal composition of the utensil can influence nitrite formation during cooking.

Q7: How does sodium nitrite impact the structure and thermal properties of molten salt mixtures containing lithium, sodium, and potassium nitrates?

A7: Adding sodium nitrite to a ternary nitrate mixture (LiNO3-NaNO3-KNO3) alters its ionic bonds and thermal behavior. [] Raman spectroscopy reveals shifts in ionic bond characteristics, suggesting modifications in the interactions between cations (Li+, Na+, K+) and the nitrate ions. [] The presence of sodium nitrite also lowers the starting melting temperature and affects the thermal stability of the molten salt mixture. []

Q8: What is the role of nitrite in the denitrification process, and how can its accumulation be managed?

A8: Nitrite is a crucial intermediate in denitrification, a microbial process where nitrate is reduced to nitrogen gas. [, , ] Under acetate-limited conditions, nitrite can accumulate, potentially inhibiting the process. [] Managing the carbon-to-nitrogen (C:N) ratio by adding acetate can prevent nitrite accumulation and ensure complete denitrification. []

Q9: How does nitrite interact with enzymes like horseradish peroxidase and lactoperoxidase?

A9: Nitrite reacts with the compound II (oxoferryl heme) intermediates of horseradish peroxidase and lactoperoxidase. [] The reaction rates differ significantly between the two enzymes, indicating varying reactivity. [] Additionally, nitrite can influence the activity of lactoperoxidase with various substrates, either enhancing or inhibiting the oxidation process depending on the substrate. []

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